2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3S and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive and Anti-inflammatory Properties
Research into thiazolopyrimidine derivatives, including compounds closely related to "2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(furan-2-ylmethyl)acetamide", has shown significant antinociceptive and anti-inflammatory activities. These findings are based on the synthesis and pharmacological evaluation of such compounds, highlighting their potential in treating pain and inflammation without the common side effects associated with traditional anti-inflammatory drugs (Selvam et al., 2012).
Anticancer Activity
The design and synthesis of fluorosubstituted compounds, including analogs of the mentioned compound, have been explored for their potential in treating lung cancer. This research underscores the compound's relevance in developing new therapeutic agents aimed at combating cancer through targeting specific cancer cell lines, demonstrating low concentration effectiveness compared to standard drugs (Hammam et al., 2005).
Neuroinflammation Imaging
Innovative pyrazolopyrimidines, structurally similar to the compound , have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research is crucial in developing diagnostic tools for neuroinflammatory diseases, with the compounds displaying subnanomolar affinity and potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Peripheral Benzodiazepine Receptor Imaging
The synthesis of fluoroethoxy and fluoropropoxy substituted compounds, closely related to "this compound", has been pursued for their high affinity and selectivity towards peripheral benzodiazepine receptors (PBRs). These studies are integral in creating imaging agents for PBR expression in neurodegenerative disorders, offering insights into the pathophysiology of these diseases and aiding in their diagnosis (Fookes et al., 2008).
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3S/c21-12-3-5-13(6-4-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-2-1-7-29-15/h1-7,10,14H,8-9,11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPOBPTNFRFQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=C(C=C4)F)CC(=O)NCC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.